N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
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Overview
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Indazole Ring: The indazole ring can be synthesized by cyclization of an ortho-nitrophenylhydrazine derivative with a suitable carbonyl compound.
Coupling of Pyrazole and Indazole Rings: The two rings are then coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: The compound is studied for its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide: shares structural similarities with other pyrazole and indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined pyrazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its binding affinity and specificity towards biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C16H23N5O |
---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H23N5O/c1-9(2)21-11(4)14(10(3)20-21)17-16(22)15-12-7-5-6-8-13(12)18-19-15/h9H,5-8H2,1-4H3,(H,17,22)(H,18,19) |
InChI Key |
PLWKMHIYSNHABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
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